2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.C2H2O4/c23-21-11-5-4-10-20(21)13-24-22(26)15-25-12-6-9-19(14-25)17-27-16-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRAWNLBRAJBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CC=C2Cl)COCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-((benzyloxy)methyl)piperidine.
-
Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-chlorobenzyl chloride in the presence of a base like triethylamine to form N-(2-chlorobenzyl)-3-((benzyloxy)methyl)piperidine.
-
Formation of the Acetamide: : The final step involves the reaction of the acylated piperidine with acetic anhydride to form 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide.
-
Oxalate Formation: : The compound is then converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation reactions, potentially forming benzaldehyde derivatives.
Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring structure.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:
1. Receptor Interaction
- Preliminary studies suggest that compounds with similar structures may bind to serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This interaction indicates potential applications in treating mood disorders and appetite regulation.
2. Antioxidant Activity
- The presence of methoxy groups in the structure is associated with antioxidant properties. This compound may scavenge free radicals, offering protective effects against oxidative stress, which is crucial in various disease models.
3. Antimycobacterial Properties
- Related compounds have shown promising activity against Mycobacterium species, indicating potential for developing treatments for infections caused by these bacteria.
Pharmacological Evaluation
A study evaluated structurally similar compounds to determine their pharmacological profiles. The findings highlighted that modifications in the benzyl group significantly impacted receptor selectivity and potency, suggesting that this compound may exhibit unique pharmacological properties warranting further investigation.
Antioxidant Studies
Research has indicated that compounds with similar structures possess strong antioxidant capabilities. The incorporation of methoxy groups enhances the ability to mitigate oxidative damage, which is beneficial in conditions like neurodegenerative diseases.
Cytotoxicity Assessment
Investigations into the cytotoxic effects of this compound revealed variable results depending on the cell line used. This variability underscores the importance of further studies to understand the mechanisms underlying its cytotoxicity and therapeutic potential.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Interaction | Potential binding to serotonin receptors (5-HT2A, 5-HT2C) for mood regulation |
| Antioxidant Activity | Ability to scavenge free radicals, protecting against oxidative stress |
| Antimycobacterial Activity | Promising efficacy against Mycobacterium species |
| Cytotoxicity | Variable cytotoxic effects across different cell lines |
Mechanism of Action
The mechanism by which 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate exerts its effects would depend on its specific application. Generally, the piperidine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes, potentially modulating their activity. The benzyloxy group might enhance the compound’s ability to cross cell membranes, while the chlorobenzyl group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Key comparisons are summarized below:
Piperidine-Containing Analogs
Comparison: The target compound’s benzyloxymethyl-piperidine moiety offers a balance of hydrophobicity and flexibility compared to rigid quinoline-based analogs. The absence of electron-withdrawing groups (e.g., CF₃) may reduce metabolic resistance but improve synthetic accessibility.
Acetamide Derivatives
Comparison : The target compound’s 2-chlorobenzyl group provides moderate steric bulk compared to tert-butyl or pyrimidinyloxy substituents. Its simpler structure may favor pharmacokinetic properties over more complex analogs.
Chlorinated Aromatic Compounds
Comparison: The chlorine atom in the target compound’s benzyl group likely enhances lipophilicity and π-π stacking compared to non-aromatic chlorinated analogs.
Research Implications
- Screening Methods : The microculture tetrazolium assay (MTT) could evaluate the compound’s cytotoxicity against tumor cell lines, comparing it to analogs like those in .
- Structural Optimization : Replacing the benzyloxy group with polar moieties (e.g., pyrimidinyloxy ) may enhance solubility without compromising activity.
Biological Activity
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate, with the CAS number 1351660-89-3, is a synthetic compound belonging to the class of piperidine derivatives. Its molecular formula is C24H29ClN2O6, and it has a molecular weight of 476.95 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound features a piperidine ring that is substituted with a benzyloxy group and a chlorobenzyl moiety, which may contribute to its pharmacological profiles. The synthesis typically involves multi-step reactions, including acylation of piperidine derivatives and subsequent modifications to introduce the desired functional groups.
Synthesis Steps:
- Formation of Piperidine Derivative : The initial step involves the reaction of piperidine with appropriate alkyl halides.
- Acylation : Acylating agents are introduced to form the acetamide structure.
- Oxalate Salt Formation : The final product is converted into its oxalate salt form for enhanced stability and solubility.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains. For instance, piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activity. Studies on related piperidine compounds have demonstrated strong inhibition against acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives exhibited IC50 values as low as 1.13 µM against urease, indicating high potency . This suggests that this compound may also possess similar inhibitory effects.
Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have evaluated the biological activity of piperidine derivatives:
-
Antibacterial Screening : A series of synthesized compounds were tested against different bacterial strains, revealing significant antibacterial activity in some derivatives.
Compound ID Bacterial Strain Activity (IC50 µM) 7l Salmonella typhi 2.14 7m Bacillus subtilis 0.63 -
Enzyme Inhibition : Inhibitory activity against AChE was assessed, showing strong potential for therapeutic applications in neurodegenerative diseases.
Compound ID Enzyme IC50 (µM) 7n AChE 1.21 7o Urease 1.13
Pharmacokinetic Properties
The presence of the benzyloxy and chlorobenzyl groups may influence the pharmacokinetics of this compound, potentially enhancing its bioavailability and metabolic stability .
Q & A
Q. Q1. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer: The synthesis should prioritize modular steps, such as:
- Substitution reactions under alkaline conditions to introduce benzyloxy or chlorobenzyl groups (e.g., using nitrobenzene derivatives as intermediates) .
- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro groups to amines, critical for forming the piperidine backbone .
- Condensation reactions with condensing agents (e.g., cyanoacetic acid) to finalize the acetamide structure .
Purification via column chromatography or recrystallization is recommended to achieve >95% purity, as validated by HPLC .
Q. Q2. How can researchers ensure structural accuracy during synthesis?
Methodological Answer:
- Use NMR spectroscopy (1H/13C) to confirm piperidine ring substitution patterns and benzyloxy group placement .
- Mass spectrometry (HRMS) to verify molecular weight alignment with theoretical values (e.g., C24H28ClN2O4 for the free base) .
- X-ray crystallography (if crystalline) for unambiguous confirmation of stereochemistry and oxalate salt formation .
Advanced Research Questions
Q. Q3. How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Conduct dose-response assays across multiple cell lines (e.g., NCI-60 panel) to quantify potency (IC50) and selectivity .
- Perform target engagement studies (e.g., kinase profiling or DNA binding assays) to identify primary mechanisms .
- Validate contradictions via reproducibility trials under standardized conditions (e.g., pH, serum content) to rule out experimental variability .
Q. Q4. What strategies optimize reaction yields for large-scale academic synthesis?
Methodological Answer:
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Implement continuous flow systems for piperidine ring formation, enhancing heat transfer and reducing reaction time .
Q. Q5. How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying sites for electrophilic/nucleophilic modifications .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinase domains or DNA helicases .
- Apply QSAR models to correlate substituent effects (e.g., benzyloxy vs. chlorobenzyl groups) with bioactivity .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Compare reaction conditions (temperature, catalyst loading) across studies. For example, yields may drop if reduction steps use suboptimal iron powder ratios .
- Replicate conflicting protocols with in-line analytics (e.g., FTIR monitoring) to detect intermediate degradation or side reactions .
- Publish negative data to highlight conditions causing low yields (e.g., acidic pH during condensation leading to hydrolysis) .
Safety and Handling
Q. Q7. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation from chlorobenzyl groups .
- Spill management : Neutralize acidic residues (from oxalate salt) with sodium bicarbonate before disposal .
- Toxicity screening : Conduct acute toxicity assays in rodent models to establish LD50 and inform handling guidelines .
Pharmacological Evaluation
Q. Q8. What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution assays against ESKAPE pathogens (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with non-malignant controls (e.g., HEK293) to assess selectivity .
- CYP450 inhibition : Liver microsome assays to evaluate drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
